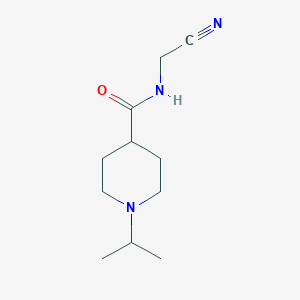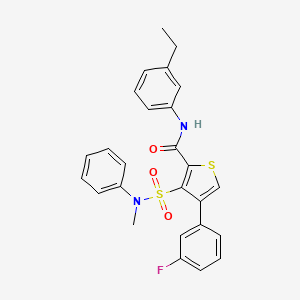![molecular formula C16H10ClFN6O B2600218 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-fluorophenyl)triazol-4-amine CAS No. 892776-59-9](/img/structure/B2600218.png)
5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-fluorophenyl)triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-fluorophenyl)triazol-4-amine” is a heterocyclic compound . It contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . Oxadiazole derivatives are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Martinez et al. developed N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) substituted amide . The process involved several steps, including esterification, hydrazination, salt formation, and cyclization .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
The synthesis of novel 1,2,4-triazole derivatives, including compounds closely related to 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-fluorophenyl)triazol-4-amine, has been extensively studied for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized a series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including compounds with chlorophenyl and fluorophenyl groups, which exhibited good to moderate antimicrobial activities against various microorganisms. This research highlights the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Structural Characterization and Molecular Interactions
The structural characterization and analysis of molecular interactions in compounds with triazole and oxadiazole rings have been another area of focus. Karayel et al. (2015) determined the crystal structures of novel antioxidant triazolyl-benzimidazole compounds, revealing the spatial arrangements and intermolecular hydrogen bonding patterns. These insights are crucial for understanding the physical and chemical properties of such compounds, which could influence their biological activities and applications in material science (Karayel et al., 2015).
Photophysical Properties and Fluorescence Applications
Derivatives of 1,2,4-triazole and oxadiazole have also been explored for their photophysical properties, leading to applications in fluorescence and material science. Padalkar et al. (2015) synthesized novel fluorescent triazolyl derivatives and evaluated their photophysical properties, demonstrating their potential use as blue-emitting fluorophores. Such compounds could have significant applications in organic light-emitting diodes (OLEDs) and fluorescence-based sensors (Padalkar et al., 2015).
Anticancer Compounds with Minimal Cardiotoxicity
Research has also been directed towards evaluating the anticancer potential of triazole and oxadiazole derivatives while assessing their cardiotoxicity. Afsharirad et al. (2020) investigated two novel synthesized compounds with tri-aryl structures for their anti-breast cancer activity, demonstrating significant efficacy with minimal cardiac side effects. This study underscores the therapeutic potential of such compounds in oncology, with a focus on reducing adverse effects (Afsharirad et al., 2020).
Orientations Futures
Oxadiazole derivatives, such as “5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-fluorophenyl)triazol-4-amine”, have a broad spectrum of biological activities and are of interest to researchers in the fields of medicinal and pharmaceutical chemistry . Future research could focus on exploring their therapeutic potential further and developing new drugs based on these compounds .
Propriétés
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-fluorophenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN6O/c17-10-3-1-9(2-4-10)15-20-16(25-22-15)13-14(19)24(23-21-13)12-7-5-11(18)6-8-12/h1-8H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDKNWGPCVYDTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2600135.png)
![4-methoxy-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2600136.png)
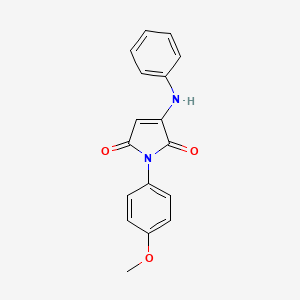

![N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2600146.png)
![1-(Thiophen-2-ylmethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2600147.png)

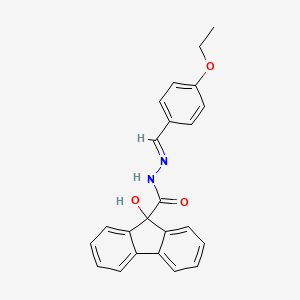
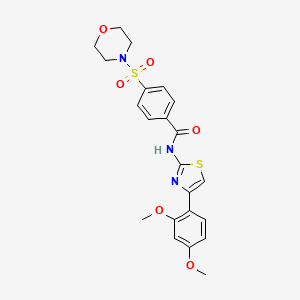
![4-benzoyl-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2600154.png)
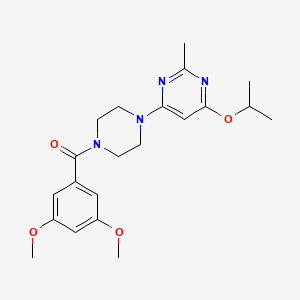
![N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2600156.png)
